7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile (CAS: 89937-15-5) is a highly functionalized bicyclic cyclobutanone that serves as a premium building block in advanced organic synthesis. Featuring a dense array of reactive sites—a strained cyclobutanone ring, an alpha-chloro atom, and an alpha-cyano group—it is primarily utilized for complex ring expansions, Favorskii-type ring contractions, and selective nucleophilic cleavages. Procuring this pre-formed cycloadduct allows chemical manufacturers and research laboratories to bypass the hazardous generation of highly reactive chlorocyanoketene, providing immediate, safe access to a privileged scaffold for accessing functionalized cyclohexanes, lactones, and bicyclic frameworks [1].
Substituting this compound with the more common 8,8-dichlorobicyclo[4.2.0]octan-7-one fails because the gem-dichloro motif lacks the orthogonal reactivity provided by the cyano group. The cyano substituent not only dictates distinct regiocontrol during Baeyer-Villiger oxidations and ring-opening reactions but also serves as a versatile handle for downstream transformations, such as selective reduction to primary amines or hydrolysis to amides [1]. Furthermore, attempting to synthesize this specific alpha-chloro-alpha-cyano compound in-house requires the thermolysis of explosive azidofuranone precursors (e.g., 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone) to generate the transient chlorocyanoketene [2]. Commercial procurement of the stable cycloadduct is therefore critical to eliminate severe laboratory safety risks and workflow bottlenecks associated with high-energy azide handling.
The in-house synthesis of 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile requires the generation of chlorocyanoketene via the thermolysis of azidofuranone precursors. The traditional precursor, 4-azido-3-chloro-5-methoxy-2(5H)-furanone, possesses a hazardous (C+O)/N ratio of 2.7:1, falling below the empirical 3:1 safety threshold and making it prone to detonation [1]. Even the optimized isopropoxy analog requires careful thermal handling at 105 °C [2]. Procuring the pre-formed cycloadduct entirely eliminates this high-energy synthesis step, reducing the operational explosion hazard to zero.
| Evidence Dimension | Operational explosion hazard ((C+O)/N ratio of precursor) |
| Target Compound Data | 0 hazard (Procured as a stable, pre-formed cycloadduct) |
| Comparator Or Baseline | In-house synthesis (Requires azides with (C+O)/N ratios of 2.7:1 to 3.3:1) |
| Quantified Difference | Complete elimination of azide detonation risk and high-temperature thermolysis steps. |
| Conditions | Precursor handling and scale-up thermolysis at 105 °C |
Procuring the stable compound is essential for scaling up syntheses without requiring specialized explosion-proof reactor facilities.
Unlike standard gem-dichloro cyclobutanones, 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile offers two electronically and sterically distinct handles at the alpha position. The cyano group can be selectively reduced to an amine or hydrolyzed, while the chloro group can undergo nucleophilic displacement or reductive dechlorination [1]. This 100% differentiation in alpha-substituent reactivity allows for the synthesis of asymmetric quaternary centers that are impossible to access directly from 8,8-dichlorobicyclo[4.2.0]octan-7-one.
| Evidence Dimension | Distinct alpha-position functional handles |
| Target Compound Data | 2 distinct handles (Chloro and Cyano) |
| Comparator Or Baseline | 8,8-dichlorobicyclo[4.2.0]octan-7-one (2 identical Chloro handles) |
| Quantified Difference | Provides orthogonal reactivity pathways vs. redundant reactivity in the gem-dichloro baseline. |
| Conditions | Standard downstream functionalization assays (e.g., nitrile reduction vs. dechlorination) |
Enables the synthesis of complex, non-symmetrical target molecules such as alpha-amino acid derivatives and specialized alkaloids.
Generating chlorocyanoketene in situ and reacting it with cyclohexene typically yields the target 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile at a maximum of 73-76% after purification [1]. This [2+2] cycloaddition also requires strictly anhydrous conditions, refluxing toluene (105 °C), and careful stoichiometric control to prevent ketene dimerization [2]. Procuring the compound commercially bypasses this bottleneck, effectively providing a 100% step-yield for the end-user and saving significant reactor time and solvent waste.
| Evidence Dimension | Effective step yield for the end-user |
| Target Compound Data | 100% (Ready-to-use intermediate) |
| Comparator Or Baseline | In-house [2+2] cycloaddition (73-76% yield) |
| Quantified Difference | Saves a ~25% material loss and eliminates a complex, high-temperature reaction step. |
| Conditions | In-house [2+2] cycloaddition in refluxing toluene |
Direct procurement improves overall synthetic efficiency and reduces the time-to-target in multistep pharmaceutical or materials research.
The strained cyclobutanone ring, combined with the directing effects of the alpha-chloro and cyano groups, makes this compound an ideal substrate for regioselective Baeyer-Villiger oxidations. It is specifically chosen over unfunctionalized analogs when the target is a highly substituted bicyclic lactone, which can subsequently be opened to yield densely functionalized cyclohexane derivatives [1].
The presence of the alpha-chloro substituent allows this compound to undergo Favorskii-type ring contractions or specific ring-cleavage reactions when treated with nucleophiles. The cyano group stabilizes the intermediate carbanions, directing the cleavage to produce specific cyano-substituted cyclic acids or esters that are valuable in medicinal chemistry [2].
Because the cyano group can be selectively reduced, this compound serves as a direct precursor to alpha-aminomethyl substituted cyclic systems. It is procured specifically for workflows aiming to synthesize novel conformationally restricted amines or amino acids for drug discovery, bypassing the limitations of gem-dichloro starting materials [3].